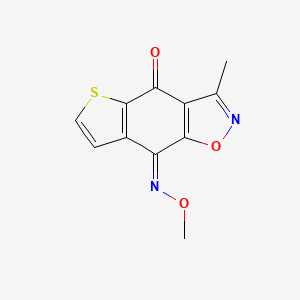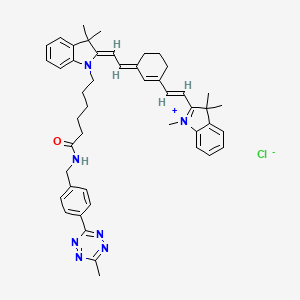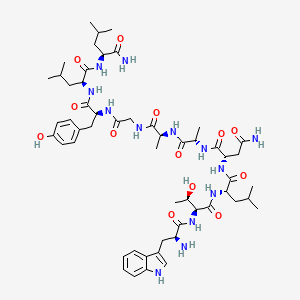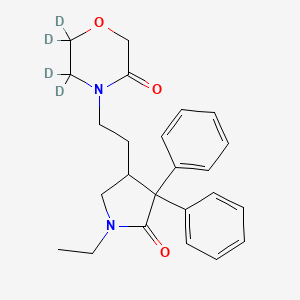
2-Ketodoxapram-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ketodoxapram-d4, also known as AHR 5955-d4, is a deuterated labeled version of 2-Ketodoxapram. Deuteration involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ketodoxapram-d4 involves the incorporation of deuterium into the 2-Ketodoxapram molecule. This process typically includes the use of deuterated reagents and solvents to ensure the replacement of hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under controlled conditions to maintain the stability of the deuterated compound .
化学反応の分析
Types of Reactions
2-Ketodoxapram-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of this compound .
科学的研究の応用
2-Ketodoxapram-d4 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Assists in the development of new drugs by providing insights into their pharmacokinetic profiles.
Biomedical Research: Used in various studies to understand the biological effects and mechanisms of action of drugs
作用機序
2-Ketodoxapram-d4 exerts its effects by interacting with specific molecular targets and pathways. The deuterium substitution can influence the pharmacokinetics and metabolic profiles of the compound, potentially altering its biological activity. The exact mechanism of action involves the inhibition of certain potassium channels, leading to respiratory stimulation through the peripheral carotid chemoreceptors .
類似化合物との比較
2-Ketodoxapram-d4 is unique due to its deuterated nature, which distinguishes it from other similar compounds. Some similar compounds include:
Doxapram: The non-deuterated version of 2-Ketodoxapram, used as a respiratory stimulant.
Ketodoxapram: Another derivative with similar pharmacological properties but without deuterium substitution.
The deuterium substitution in this compound provides advantages such as improved stability and altered pharmacokinetic profiles, making it a valuable tool in scientific research .
特性
分子式 |
C24H28N2O3 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
5,5,6,6-tetradeuterio-4-[2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one |
InChI |
InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3/i15D2,16D2 |
InChIキー |
LLCHHQQQMSDZLP-ONNKGWAKSA-N |
異性体SMILES |
[2H]C1(C(OCC(=O)N1CCC2CN(C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)CC)([2H])[2H])[2H] |
正規SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



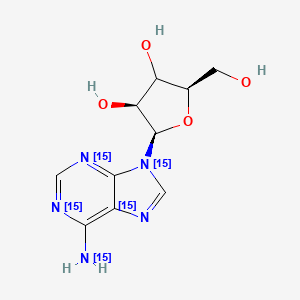

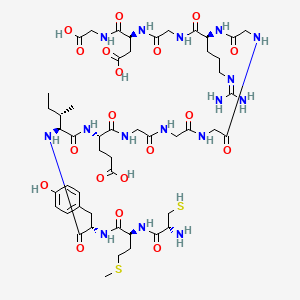
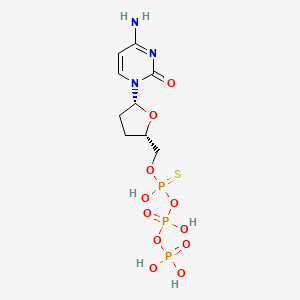
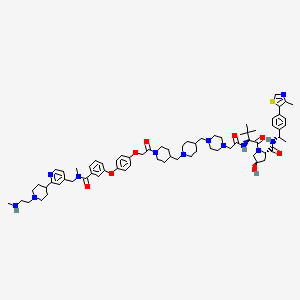
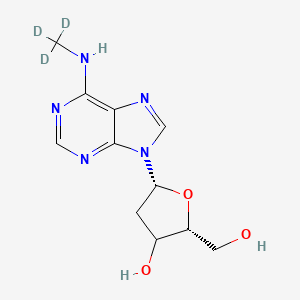
![(1S,9R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12370267.png)
